6-Bromo-N-(pyridin-3-YL)pyridin-2-amine
Description
6-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a brominated pyridine derivative featuring a pyridin-3-ylamine substituent at the 2-position and a bromine atom at the 6-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridin-3-ylamine group contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) |
InChI Key |
LBJBPACLWQGQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-3-YL)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromopyridine with a pyridine-amine derivative in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-3-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-N-(pyridin-3-YL)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-N-
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₉BrN₃
- Molecular Weight : 251.11 g/mol
- Structural Features : Bromine (C6), pyridin-3-ylamine (C2).
Comparison with Structural Analogs
Substituent Position and Type
Variations in substituent positions and types significantly alter physicochemical and reactivity profiles:
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in 3-amino-2-bromo-6-methoxypyridine, altering electronic density and reaction kinetics .
- Steric Effects : Bulky N,N-diethyl groups in 6-bromo-N,N-diethylpyridin-2-amine reduce steric accessibility compared to the pyridin-3-ylamine group in the target compound .
Physicochemical Properties
- Crystallography : The triclinic system observed in brominated analogs (e.g., ) suggests similar packing efficiencies, though data for the target compound is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
